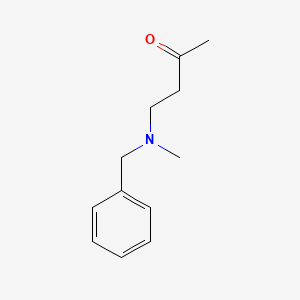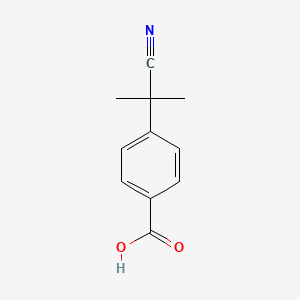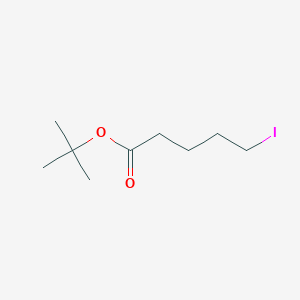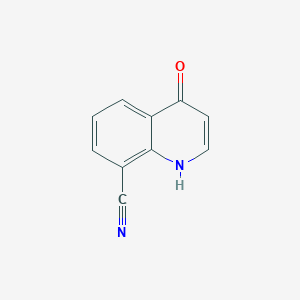
2-Bromo-4-iodoaniline
Descripción general
Descripción
2-Bromo-4-iodoaniline is a compound that is not directly discussed in the provided papers. However, the papers do discuss related bromo- and iodo- substituted aromatic compounds, which can provide insights into the properties and reactivity of 2-bromo-4-iodoaniline. For instance, the synthesis of 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, is described, which suggests that halogenated aromatic compounds are important intermediates in organic synthesis .
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For example, 2-bromo-4-iodopyridine is synthesized from 2-bromopyridine using a halogen dance reaction, which involves the exchange of halogen atoms on the aromatic ring . Similarly, bromo- and iodo- substituted anilines and quinolines are synthesized through various methods, including diazotization, substitution, and reduction reactions . These methods could potentially be adapted for the synthesis of 2-bromo-4-iodoaniline.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can exhibit interesting interactions, such as halogen-π interactions, as observed in the crystal structures of some products . The presence of bromo and iodo substituents on an aromatic ring can also influence the electronic properties of the molecule, which can be important for its reactivity and the formation of hydrogen bonds in isomorphous structures .
Chemical Reactions Analysis
The reactivity of halogenated anilines in chemical reactions is well-documented. For instance, the electrochemical oxidation of various bromo- and iodoanilines has been studied, revealing insights into the mechanisms and products formed during these reactions . The presence of halogen substituents can lead to different pathways and products, such as the formation of azobenzene derivatives or halogenated diphenylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of the substituents. For example, the introduction of bromo and iodo groups can affect the compound's stability, nucleophilicity, and the capacity of the resulting amide moiety to act as a good leaving group . These properties are crucial for the compound's utility in multicomponent chemistry and its potential applications in the synthesis of biologically active molecules .
Aplicaciones Científicas De Investigación
Electrochemical Oxidation in Acetonitrile Solution
Research by Kádár et al. (2001) investigated the electrochemical oxidation of various haloanilines, including 4-iodoaniline, in acetonitrile solution. This study is significant for understanding the electrochemical behavior of haloanilines, which could be applicable in synthesizing organic compounds and electrochemical sensors. Their findings suggest specific oxidation mechanisms and products for different haloanilines, which might be extended to 2-bromo-4-iodoaniline. (Kádár et al., 2001)
Crystal Structures of Phenoxyanilines
Dey and Desiraju (2004) compared the crystal structures of various haloanilines and their derivatives. Their research highlights the structural similarities and differences among these compounds, which is crucial for understanding the molecular interactions and stability of 2-bromo-4-iodoaniline in different environments. This information is valuable for material science and pharmaceutical applications. (Dey & Desiraju, 2004)
Palladium-Catalyzed Carbonylation
A study by Ács et al. (2006) on the palladium-catalyzed carbonylation of 2-iodoaniline derivatives reveals processes that might be applicable to 2-bromo-4-iodoaniline. Their research is particularly relevant in the context of organic synthesis, providing insights into the formation of complex organic molecules, which could be useful in pharmaceutical and material science. (Ács et al., 2006)
Bromine Migration in Alkylation Conditions
Barraza and Denmark (2017) reported a study on the rearrangement of 2-bromoaniline under alkylation conditions, which may provide insights into the reactivity and stability of 2-bromo-4-iodoaniline in similar conditions. Understanding such reactivity is crucial for its application in synthetic chemistry. (Barraza & Denmark, 2017)
Thermo- and Photochromic Behaviour
Carletta et al. (2017) explored the thermochromic and photochromic behavior of haloaniline complexes, including 4-iodoaniline. This research is relevant for developing materials with temperature-sensitive color changes, which have potential applications in smart materials and sensors. (Carletta et al., 2017)
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Bromo-4-iodoaniline is a derivative of 2-iodoaniline . The primary targets of 2-iodoaniline are aromatic amines . Aromatic amines play a crucial role in the synthesis of a wide variety of chemical compounds, ranging from dyes and polymers to pharmaceuticals and agrochemicals .
Mode of Action
The compound’s interaction with its targets involves a nucleophilic aromatic substitution pathway . This process usually requires high temperature and/or high pressure to ensure high conversion . Although the reactions occur in the absence of base, reactions in the presence of weak bases, such as alkali hydroxide or carbonate, occur in higher yields .
Biochemical Pathways
The affected biochemical pathway is the decarboxylative iodination of anthranilic acids . This pathway is transition-metal-free and base-free, and oxygen is shown to be necessary for the transformation . Control experiments suggested that a radical pathway was involved in the transformation .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . It is also known to be a CYP1A2 and CYP2C9 inhibitor . These properties can impact the bioavailability of the compound.
Result of Action
For instance, 2-iodoaniline can be carbonylated to produce pentacyclic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-iodoaniline. For instance, the compound is air sensitive and should be stored in a dark place under an inert atmosphere . These conditions can affect the compound’s stability and, consequently, its efficacy.
Propiedades
IUPAC Name |
2-bromo-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWOYRKNRZSNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573027 | |
| Record name | 2-Bromo-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29632-73-3 | |
| Record name | 2-Bromo-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















